3-Azido-1-(2-chloro-4-fluorobenzyl)azetidine

Descripción general

Descripción

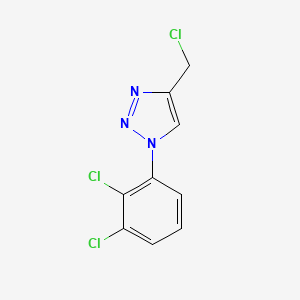

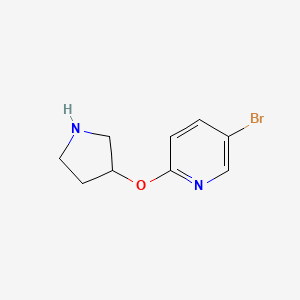

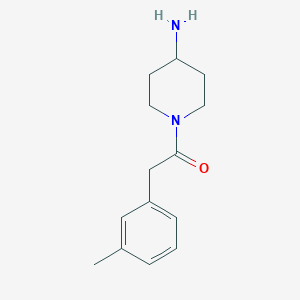

3-Azido-1-(2-chloro-4-fluorobenzyl)azetidine is a chemical compound with the molecular formula C10H10ClFN4 and a molecular weight of 240.66 g/mol . It is used for pharmaceutical testing .

Synthesis Analysis

The synthetic chemistry of azetidine, the core structure of this compound, is an important yet undeveloped research area . Azetidines are considered immensely reactive and have potential in peptidomimetic and nucleic acid chemistry . They also possess important prospects in catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an azetidine ring, a chloro-fluorobenzyl group, and an azido group . The 1H-NMR Spectrum corresponds to the assigned structure .Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain . They are excellent candidates for ring-opening and expansion reactions . The thermal behaviors of 3-azido-1,3-dinitroazetidine (ADNAZ), a related compound, have been investigated, showing that the replacement of gem-dinitro group with gemazidonitro group greatly reduces vapor pressure, melting point, and the thermal decomposition temperature .Physical And Chemical Properties Analysis

This compound has a molecular weight of 240.66 g/mol . The systematic thermal behaviors of a related compound, 3-azido-1,3-dinitroazetidine (ADNAZ), showed a low melting temperature at 78 °C .Aplicaciones Científicas De Investigación

Affinity Towards Adenosine Receptors

- Research on amino derivatives of 1,2,3-triazolo[4,5-d]pyrimidines, starting from azides including 4-fluorobenzylazides, revealed compounds with high affinity and selectivity for A1 adenosine receptors. These studies suggest specific steric requirements for receptor binding and the influence of fluorine atoms on benzyl groups enhancing receptor affinity (Betti et al., 1999).

S1P1 Agonist Discovery

- Optimization of benzofuranyl S1P1 agonist lead compounds led to the discovery of potent S1P1 agonists with minimal activity at S1P3, highlighting the role of fluorobenzyl benzothiazole derivatives in modulating immune responses (Lanman et al., 2011).

Antibacterial Agents

- The synthesis and evaluation of 7-azetidinylquinolones and related compounds with varied substituents, including 3-amino-2-methyl-1-azetidinyl moieties, demonstrated significant antibacterial activities. These studies emphasize the critical role of stereochemistry in enhancing in vitro activity and oral efficacy (Frigola et al., 1995).

Quinolone Antibiotics Development

- Research into new quinolone antibiotics utilizing azetidine derivatives, including those derived from 1-azabicyclo[1.1.0]butane, showed superior antibacterial activity against MRSA compared to clinically used fluoroquinolones, underlining the potential of azetidine derivatives in antibiotic development (Ikee et al., 2007; Ikee et al., 2008).

Antiviral and Antitumor Applications

- Studies on thymidine and AZT-linked tetrazoles and triazoles, involving azide reactions, have disclosed routes for conjugating NRTIs with pharmacophoric elements, indicating potential applications in antiviral and antitumor therapies (Bosch et al., 2012).

Innovative Syntheses and Applications

- Innovative syntheses of azetidine derivatives and their incorporation into drug discovery programs have been reported, highlighting the versatility of these compounds in generating new chemical entities with potential therapeutic applications (Dubois et al., 2019).

Direcciones Futuras

The future directions in the research of azetidines include further developments in synthetic strategies towards functionalized azetidines along with their versatility as heterocyclic synthons . The introduction of different explosophoric groups in one molecular framework has been applied as a promising strategy for the developing of energetic materials with unique properties .

Propiedades

IUPAC Name |

3-azido-1-[(2-chloro-4-fluorophenyl)methyl]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFN4/c11-10-3-8(12)2-1-7(10)4-16-5-9(6-16)14-15-13/h1-3,9H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPQZMJXPAGANH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=C(C=C(C=C2)F)Cl)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1488786.png)

![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1488789.png)

![1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1488793.png)

![{1-[(3,4-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1488800.png)

![N-[(oxan-4-yl)methyl]-1-propylpiperidin-4-amine](/img/structure/B1488802.png)

![{1-[(2,5-Difluorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1488804.png)